Maltose

Enzyme Kinetics Glucoamylase Substrate Specificity

Maltose (4-O-α-D-glucopyranosyl-D-glucopyranose) is the preferred disaccharide for enzymatic assays and industrial fermentation requiring rapid glucose release. Its α-(1→4) linkage confers a hydrolysis rate 31.8‑fold higher than trehalose (0.763 s⁻¹ vs 0.024 s⁻¹) and a Km of 2.1 mM ensures precise kinetic control. With a sweetness of only 0.33 relative to sucrose and proven acid/heat stability (pH 3, 120°C for 90 min), it outperforms sucrose in high‑temperature syrups, acidic confections, and baked goods. In analytical chemistry, its distinct HPLC retention time (12.524 min) enables baseline‑resolved separation from sucrose (9.994 min). Pharmaceutical formulators benefit from its high water solubility (1080 g/L) and thermal stability, preventing crystallization in liquid syrups. Procure the exact grade required for your application‑specific performance.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 16984-36-4
Cat. No. B100927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltose
CAS16984-36-4
SynonymsD-Glucopyranose, 4-O-a-D-glucopyranosyl- (8CI, 9CI)
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-/m1/s1
InChIKeyGUBGYTABKSRVRQ-PICCSMPSSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility780000 mg/L (at 20 °C)

Maltose (CAS 16984-36-4) as a Distinct Disaccharide: Procurement Considerations


Maltose (4-O-α-D-glucopyranosyl-D-glucopyranose), a reducing disaccharide composed of two α-(1→4)-linked D-glucose units [1], is a white crystalline powder commonly available as the monohydrate (CAS 6363-53-7) . Its procurement must consider distinct physicochemical properties relative to other disaccharides such as sucrose, lactose, and trehalose, which have different glycosidic linkages and functional behaviors [2].

Maltose (CAS 16984-36-4): Why Generic Substitution with Other Disaccharides Fails


The disaccharide class is not interchangeable. The specific α-(1→4) glycosidic linkage of maltose confers unique enzymatic hydrolysis kinetics [1], thermal stability profiles , and sweetness perception [2] that differ significantly from sucrose (α-1,β-2), lactose (β-1,4), and trehalose (α-1,α-1). Substitution without verifying the application-specific data below can lead to altered reaction rates, unexpected Maillard browning, or compromised process stability.

Maltose (CAS 16984-36-4): Quantitative Differentiation Evidence Guide


Enzymatic Hydrolysis Rate: Maltose vs. Trehalose and Sucrose

Maltose exhibits a markedly higher hydrolytic rate (0.763 s⁻¹) compared to trehalose (0.024 s⁻¹) and sucrose (0.253 s⁻¹) when catalyzed by a specific α-glucosidase [1]. This difference is quantified as a 31.8-fold increase in relative hydrolysis activity for maltose versus trehalose.

Enzyme Kinetics Glucoamylase Substrate Specificity

Substrate Affinity (Km) for α-Glucosidase: Maltose vs. Maltotriose

In a study of pig serum neutral α-glucosidase, maltose exhibited a higher Michaelis constant (Km = 2.1 mM) compared to maltotriose (Km = 0.28 mM) [1]. This indicates that the enzyme has a 7.5-fold higher affinity for maltotriose than for maltose, meaning maltose requires a higher concentration to achieve half-maximal reaction velocity.

Enzyme Kinetics α-Glucosidase Km Value

HPLC Retention Time and Chromatographic Resolution: Maltose vs. Sucrose

Under specified HPLC conditions (75% Acetonitrile: 25% Water), maltose exhibits a retention time of 12.524 minutes, which is 2.530 minutes longer than that of sucrose (9.994 minutes) [1]. This distinct retention time allows for baseline resolution of the two disaccharides in complex mixtures.

Analytical Chemistry HPLC Chromatography

Relative Sweetness: Maltose vs. Sucrose and Lactose

Maltose provides a relative sweetness of 0.33 (30-50% of sucrose), which is intermediate between sucrose (1.0) and lactose (0.25) [1][2]. This quantitative difference is critical for formulators aiming to achieve a specific sweetness intensity without using high-intensity sweeteners.

Sensory Science Sweetness Profile Food Formulation

Thermal Stability in Acidic Conditions: Maltose vs. Sucrose

Maltose demonstrates high stability under acidic and thermal stress, exhibiting negligible decomposition when heated at pH 3 and 120°C for 90 minutes, and can withstand sugar boiling tests up to 160°C . While direct quantitative comparison data for sucrose under identical conditions is not provided in this source, this performance is noted as a key differentiator for high-temperature acidic food processing.

Thermal Stability Acid Resistance Food Processing

Solubility Crossover Behavior: Maltose vs. Sucrose

Maltose monohydrate has a solubility of 1080 g/L in water at 20°C . While both maltose and sucrose are highly soluble, maltose exhibits a 'crossover' behavior where its solubility is lower than sucrose at low temperatures but higher than sucrose at elevated temperatures . This property is crucial for controlling crystallization in confectionery and syrup applications.

Solubility Crystallization Food Science

Maltose (CAS 16984-36-4): High-Value Research and Industrial Application Scenarios


Enzymatic Assays and Fermentation: High-Specificity Substrate for Glucose Liberation

In biochemical research and industrial fermentation, maltose is the preferred substrate when rapid and specific glucose release is required. Its 31.8-fold higher hydrolysis rate compared to trehalose (0.763 s⁻¹ vs 0.024 s⁻¹) ensures efficient enzyme activity assays and faster fermentation kinetics. Furthermore, its distinct Km value (2.1 mM) allows for precise kinetic studies and differentiation from maltotriose-based systems.

Food and Confectionery Formulation: Controlled Sweetness and Thermal Processing

For manufacturers seeking a 'reduced sugar' or 'mildly sweet' label, maltose provides a quantifiable sweetness of 0.33 relative to sucrose . This allows for precise formulation control. Its stability to acid and heat (pH 3, 120°C for 90 min) makes it uniquely suitable for acidic confections, high-temperature syrup production, and baked goods where sucrose might degrade, ensuring consistent product quality and shelf-life.

Analytical Method Development and Quality Control: Chromatographic Standard

In analytical chemistry, the distinct HPLC retention time of maltose (12.524 min) compared to sucrose (9.994 min) makes it an essential standard for developing and validating methods for sugar analysis in complex matrices like food products, beverages, and biological samples. Its procurement is critical for laboratories requiring baseline-resolved separation from common interfering disaccharides.

Pharmaceutical Excipients and Syrups: Crystallization Control and Stability

In pharmaceutical formulation, particularly for liquid syrups and suspensions, maltose offers advantages over sucrose. Its temperature-dependent solubility crossover behavior helps prevent unwanted crystallization during storage . Combined with its high water solubility (1080 g/L at 20°C) and thermal stability, maltose ensures consistent viscosity and active ingredient dispersion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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